Einecs 282-436-3
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Overview
Description
Einecs 282-436-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
The preparation methods for Einecs 282-436-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Einecs 282-436-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically analyzed to ensure they meet the required specifications .
Scientific Research Applications
Einecs 282-436-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes. In medicine, it could be involved in the development of new drugs or therapies. Industrial applications include its use in manufacturing processes and product formulations .
Mechanism of Action
The mechanism of action of Einecs 282-436-3 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its use in different applications .
Comparison with Similar Compounds
Einecs 282-436-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By examining these similarities and differences, researchers can better understand the specific advantages and limitations of this compound .
Properties
CAS No. |
84196-26-9 |
---|---|
Molecular Formula |
C27H30N2O7S2.C13H13N3 C40H43N5O7S2 |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-sulfobenzenesulfonate;1,2-diphenylguanidine |
InChI |
InChI=1S/C27H30N2O7S2.C13H13N3/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);1-10H,(H3,14,15,16) |
InChI Key |
OIZTYENDSAALIC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N |
Origin of Product |
United States |
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